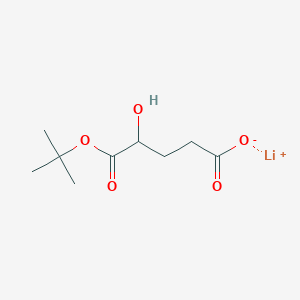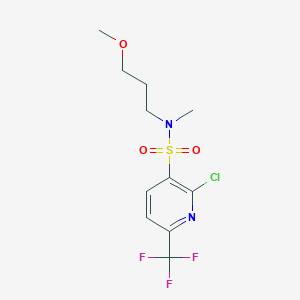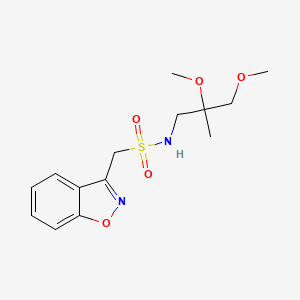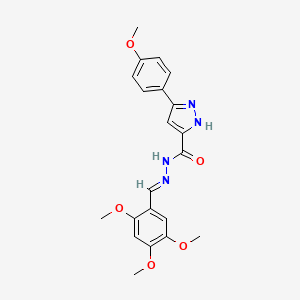
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate ligand.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty chemicals
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that lithium tert-butoxide, a related compound, is a weakly basic and nucleophilic alkali metal oxide commonly used as an initiator for anionic polymerization .
Mode of Action
Lithium tert-butoxide, a related compound, is known to be a strong base that can deprotonate certain compounds . It can also mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .
Biochemical Pathways
Lithium tert-butoxide is known to be involved in various synthetic applications, such as the preparation of other tert-butoxide compounds .
Pharmacokinetics
Lithium tert-butoxide is known to be a strong base and is often used in organic synthesis .
Result of Action
Lithium tert-butoxide is known to be a strong base and can initiate anionic polymerization .
Action Environment
Lithium tert-butoxide is known to be sensitive and older samples are often of poor quality . Therefore, the storage environment can significantly impact its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate typically involves the reaction of tert-butyl alcohol with lithium metal or lithium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:
tert-Butyl alcohol+Lithium metal→Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include various lithium salts, lithium alkoxides, and substituted lithium compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium tert-butoxide: A similar compound used as a strong base in organic synthesis.
Sodium tert-butoxide: Another tert-butoxide compound with similar reactivity but different cation.
Potassium tert-butoxide: Similar to lithium tert-butoxide but with potassium as the cation.
Uniqueness
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate is unique due to its specific structure and the presence of both lithium and tert-butoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLCJGCSWMQKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15LiO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)
![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)




![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)
![5-bromo-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2754710.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
